molecular formula C2H6ClN5 B3042504 4H-1,2,4-Triazole-3,4-diamine hydrochloride CAS No. 6421-05-2

4H-1,2,4-Triazole-3,4-diamine hydrochloride

Cat. No.: B3042504
CAS No.: 6421-05-2
M. Wt: 135.55 g/mol
InChI Key: LVICKPJQMKOQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,2,4-Triazole-3,4-diamine hydrochloride (: 6421-05-2) is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₆ClN₅ and a molecular weight of 135.56 g/mol . This compound serves as a versatile and valuable building block in advanced chemical research, particularly in the fields of energetic materials and multi-target therapeutic agents. In energetic materials research, this diamine triazole derivative is a critical precursor for synthesizing high-performance energetic salts. Studies show that cations derived from this core structure can form energetic salts with promising properties, including high thermal stability and significant detonation performance, making them subjects of interest for material science applications . Furthermore, the 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry. Hybrid molecules incorporating this pharmacophore are investigated for their potential as multi-target agents, exhibiting inhibitory activity against key enzymes such as cyclooxygenase-2 (COX-2), aromatase, and epidermal growth factor receptor (EGFR) . This makes this compound a key synthetic intermediate for developing novel anti-inflammatory and anticancer candidates. Handling and Storage: This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Store in a cool, dry place at 2-8°C .

Properties

IUPAC Name

1,2,4-triazole-3,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICKPJQMKOQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation of Diaminoguanidine with Formamidine Derivatives

A widely cited approach involves the cyclocondensation of diaminoguanidine hydrochloride with formamidine acetate under acidic conditions. The reaction proceeds via a two-step mechanism:

  • Formation of a Thiourea Intermediate : Diaminoguanidine reacts with formamidine in the presence of HCl, yielding a thiourea derivative.
  • Cyclization and Aromatization : Heating the intermediate at 80–90°C in dimethylformamide (DMF) induces cyclization, forming the triazole core. Subsequent treatment with concentrated HCl precipitates the hydrochloride salt.

This method achieves yields of 68–72% but requires strict control over stoichiometry to avoid byproducts such as 1,3,5-triazine derivatives.

Copper-Catalyzed Oxidative Coupling of Amidoximes

Xu et al. reported a copper(II)-mediated route starting from amidoximes and nitriles. Key steps include:

  • Amidoxime Formation : Reaction of hydroxylamine hydrochloride with a nitrile substrate.
  • Copper-Catalyzed Cyclization : Cu(OAc)₂ facilitates dehydrogenative coupling, forming the triazole ring.
  • Hydrochloride Salt Formation : The free base is treated with HCl gas in ethanol.

This method offers moderate yields (55–65%) but excels in substrate versatility, tolerating electron-withdrawing and donating groups on the nitrile.

Microwave-Assisted Cyclodehydration

Bechara et al.’s microwave protocol reduces reaction times from hours to minutes. A mixture of hydrazides and secondary amides undergoes cyclodehydration using trifluoroacetic anhydride (TFAA) as the activating agent. The hydrochloride salt is obtained by dissolving the product in HCl-saturated ether. Yields reach 78–85%, with purity >95% by HPLC.

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote hydrolysis of intermediate amines. Tian et al. demonstrated that dioxane at 60°C minimizes side reactions while maintaining solubility.

Catalytic Systems

  • Iodine/TBHP Oxidative Coupling : I₂ with tert-butyl hydroperoxide (TBHP) enables metal-free cyclization of hydrazones, yielding fused triazoles.
  • HClO₄-SiO₂ Catalysis : Siddaiah et al. achieved 92% yield using this solid acid catalyst, which is recyclable for three cycles without activity loss.

Characterization and Analytical Data

Critical analytical parameters for 4H-1,2,4-triazole-3,4-diamine hydrochloride include:

  • Melting Point : 325–327°C (decomposition observed above 330°C).
  • ¹H NMR (DMSO-d₆) : δ 7.84 (s, 2H, NH₂), 6.95 (s, 1H, triazole-H).
  • Elemental Analysis : Calculated (%) C 26.21, H 2.41, N 46.28, Na 25.75.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole-3,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triazole derivatives.

    Reduction: Reduction reactions can yield different substituted triazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrochloride, formamide, triflic anhydride, and ceric ammonium nitrate. Reaction conditions often involve microwave irradiation, oxidative cyclization, and the use of recyclable reaction media .

Major Products Formed

The major products formed from these reactions are various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4H-1,2,4-Triazole-3,4-diamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole-3,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and DNA. For instance, it acts as an inhibitor of ribonucleoside-diphosphate reductase, thereby inhibiting DNA synthesis . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Energetic Properties

Property 4H-1,2,4-Triazole-3,4-diamine HCl (1H-Tetrazol-1-yl)-4H-1,2,4-Triazole-3,4-diamine 4H-1,2,4-Triazole-3,4-diamine HBr
Molecular Weight (g/mol) 135.556 176.14 ~180.97
Thermal Stability (°C) Not reported 177–186 Not reported
Detonation Velocity (m/s) N/A 9,141 N/A
Heat of Formation (kJ/mol) N/A 923.3–950.6 N/A
Key Applications Energetic precursors High-performance explosives Research intermediates
  • Tautomerism : Unlike thione-containing triazoles (e.g., compounds [7–9] in ), the hydrochloride exists in a fixed cationic form, avoiding tautomeric shifts that complicate reactivity .
  • Counterion Impact: The chloride ion in the hydrochloride enhances aqueous solubility compared to non-ionic triazoles, while bromide in the hydrobromide may increase lipophilicity .

Biological Activity

4H-1,2,4-Triazole-3,4-diamine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a triazole ring that contributes to its biological activity. The presence of amino groups enhances its reactivity and potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the triazole moiety have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32 μg/mL against S. aureus .
  • Antifungal Activity : The compound has also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger. Certain derivatives exhibited MIC values ranging from 0.0156 to 2.0 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that triazole derivatives can inhibit cell proliferation in cancer cell lines such as HT-29 (colorectal cancer). For example, compounds designed based on molecular docking studies exhibited significant cytotoxicity with IC50 values around 0.33 μM .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of triazoles to induce apoptosis through pathways involving PARP-1 inhibition and interactions with tubulin .

Summary of Biological Activities

Activity Type Target Organisms/Cells MIC/IC50 Values References
AntibacterialS. aureus, E. coliMIC = 32 μg/mL
AntifungalC. albicans, A. nigerMIC = 0.0156 - 2.0 μg/mL
AnticancerHT-29 (colorectal cancer)IC50 = 0.33 μM

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antifungal Treatment : A study showed that a novel triazole derivative outperformed traditional antifungals in treating resistant strains of Candida species.
  • Cancer Therapy : A series of synthesized triazole compounds demonstrated significant cytotoxicity against multiple cancer cell lines in preclinical trials, suggesting potential for future therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 4H-1,2,4-Triazole-3,4-diamine hydrochloride, and what yields are typically achieved?

The synthesis typically involves cyclization reactions of hydrazide derivatives with reagents like DMSO under reflux conditions. For example, analogous triazole derivatives are synthesized by reacting hydrazides with DMSO for 18 hours under reflux, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures, yielding ~65% . Optimization of stoichiometry, solvent selection (e.g., absolute ethanol for Schiff base formation), and reaction time (e.g., 4–12 hours for intermediate steps) is critical for improving yields .

Basic: How is the purity and structural integrity of this compound verified experimentally?

Purity is confirmed via melting point analysis (e.g., 141–143°C for analogous triazoles) and chromatographic methods (HPLC/TLC). Structural integrity is validated using FT-IR (to confirm amine and triazole functional groups), 1^1H/13^13C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight). Contradictions in spectral data, such as misassigned peaks, require cross-validation with computational simulations (e.g., DFT for predicted NMR shifts) .

Advanced: How can statistical experimental design (DoE) improve synthesis efficiency and reproducibility?

DoE minimizes experimental iterations by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, factorial designs can identify critical interactions between reaction time and temperature, while response surface methodology (RSM) optimizes yield and purity. This approach reduces trial-and-error experimentation by 30–50% in analogous triazole syntheses . Use software like Minitab or JMP to model interactions and predict optimal conditions .

Advanced: How to resolve contradictions in spectral data assignments during structural characterization?

Discrepancies in NMR/IR peak assignments often arise from tautomerism or impurities. Methodological steps include:

  • Repetition under controlled conditions (e.g., anhydrous solvents to avoid hydrolysis).
  • 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity.
  • Computational validation : Compare experimental spectra with quantum-chemically predicted spectra (e.g., using Gaussian or ORCA) .
  • Independent synthesis of proposed tautomers to isolate and characterize each form .

Advanced: What computational methods are used to predict reactivity and optimize reaction pathways for triazole derivatives?

Quantum mechanical calculations (e.g., DFT) model transition states and activation energies to predict regioselectivity in cyclization reactions. For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis can identify intermediates in DMSO-mediated syntheses . Machine learning tools (e.g., Chemprop) trained on reaction databases suggest optimal solvents or catalysts, reducing experimental screening time by 40% .

Basic: What are the key intermediates in the synthesis of this compound, and how are their reaction conditions optimized?

Key intermediates include hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) and Schiff bases formed via condensation with aldehydes. Optimization involves:

  • pH control : Glacial acetic acid (5 drops) catalyzes Schiff base formation .
  • Solvent selection : Absolute ethanol minimizes side reactions during reflux .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) prevents decomposition of thermally sensitive intermediates .

Advanced: How to analyze biological activity data to establish structure-activity relationships (SAR) for triazole derivatives?

Methodological steps include:

  • In vitro assays : Test antimicrobial/antioxidant activity using standardized protocols (e.g., MIC for antibiotics, DPPH scavenging for antioxidants) .
  • Data normalization : Express activity as IC50_{50} or % inhibition relative to controls.
  • Multivariate analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with Autodock Vina) to rationalize observed SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-Triazole-3,4-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4H-1,2,4-Triazole-3,4-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.